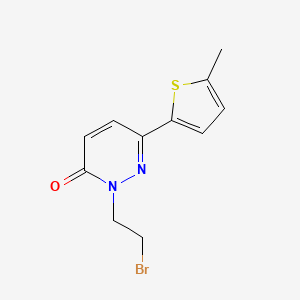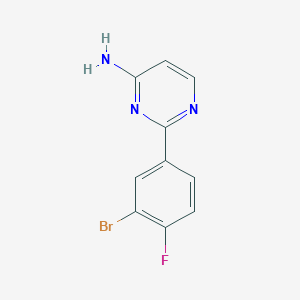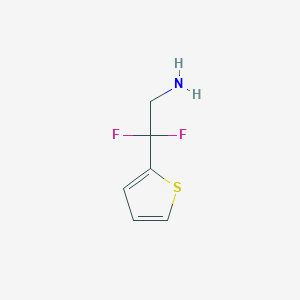![molecular formula C9H18N2 B1493110 1-[(Cyclobutylamino)methyl]cyclobutan-1-amine CAS No. 1522013-27-9](/img/structure/B1493110.png)
1-[(Cyclobutylamino)methyl]cyclobutan-1-amine
Übersicht
Beschreibung
1-[(Cyclobutylamino)methyl]cyclobutan-1-amine is a chemical compound with the molecular formula C9H18N2. It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of cyclobutane structures, such as 1-[(Cyclobutylamino)methyl]cyclobutan-1-amine, involves complex chemical reactions. For instance, the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates can yield various substituted aryl cyclopropanes and cyclobutanes . Additionally, a [2 + 2] cycloaddition of terminal alkenes with allenoates can rapidly synthesize 1,3-substituted cyclobutanes .Chemical Reactions Analysis
Cyclobutane structures can participate in a variety of chemical reactions. For example, palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides can yield structurally diversified products . Moreover, highly strained bicyclo [1.1.0]butyl boronate complexes can react with a wide range of electrophiles to form a diverse set of 1,1,3-trisubstituted cyclobutanes .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Potent VLA-4 Antagonists
A novel series of uniquely functionalized 3-aminocyclobut-2-en-1-ones, synthesized via facile condensation, demonstrated potent antagonistic activity against VLA-4, showcasing the importance of cyclobutane derivatives in the development of new therapeutics Brand et al., 2003.
Diastereo- and Enantioselective Synthesis
The diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination highlights the significance of cyclobutane derivatives in achieving high stereocontrol in synthetic chemistry, underscoring their utility in preparing biologically active compounds Feng et al., 2019.
Chemoselective Oxidative Amination
The chemoselective oxidative amination and cyclization cascade of cyclobutyl moieties containing alkynyl sulfamates presented by Pan et al., 2017, showcases the versatility of cyclobutane derivatives in synthesizing nitrogen-containing heterocycles, pivotal in medicinal chemistry Pan et al., 2017.
Stereodivergent Syntheses
The stereodivergent syntheses of bis(cyclobutane) β-dipeptides demonstrate the cyclobutane's utility in constructing complex molecular architectures, essential for developing novel peptides and peptidomimetics Izquierdo et al., 2002.
Water-Resistant and Transparent Plastic Films
The synthesis of an organic polymer containing cyclobutanes, utilized for creating water-resistant and transparent plastic films, highlights the application of cyclobutane derivatives in materials science, demonstrating their potential in developing new polymer-based technologies Garai & Biradha, 2017.
Eigenschaften
IUPAC Name |
1-[(cyclobutylamino)methyl]cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-9(5-2-6-9)7-11-8-3-1-4-8/h8,11H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZALHYMNSJORSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2(CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Cyclobutylamino)methyl]cyclobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1493027.png)
![6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493029.png)
![2-Ethyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1493031.png)
![6-cyclopropyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493033.png)
![7-(chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493035.png)
![methyl 2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1493037.png)
![(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1493038.png)
![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1493040.png)


![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1493046.png)


